potassium triiodomercurate(II)

Description

Overview of Mercurate(II) Coordination Complexes

Mercury(II) halide complexes exhibit a remarkable diversity in their structures and coordination numbers. rsc.orgnih.gov The Hg²⁺ ion, with its d¹⁰ electronic configuration, does not have a rigid preference for a specific coordination geometry, allowing it to adopt various arrangements depending on the steric and electronic influences of the surrounding ligands and counter-ions. researchgate.net In the presence of iodide ions, mercury(II) can form a range of anionic species. Common examples include the linear [HgI₂], the trigonal planar [HgI₃]⁻, and the tetrahedral [HgI₄]²⁻. mdpi.combyjus.comtandfonline.com

The formation and structure of these mercurate(II) complexes can be influenced by several factors, including the solvent system, the nature of the cation, and the stoichiometry of the reactants. mdpi.comwikipedia.org For instance, the reaction of mercury(II) iodide with potassium iodide can yield different products depending on the conditions. While the tetraiodomercurate(II) anion, [HgI₄]²⁻, is a well-known entity, particularly as the active component in Nessler's reagent, the triiodomercurate(II) anion, [HgI₃]⁻, is also a significant and stable species in this system. wikipedia.orgiaea.org The study of these complexes often involves analyzing how inorganic and organic components interact to direct the assembly of the final crystal lattice. rsc.org Research has shown that even with the inorganic unit playing a predominant role, the organic counter-ion can significantly alter the coordination sphere of the mercury center. rsc.org

The Triiodomercurate(II) Anion: Structural and Electronic Considerations

The triiodomercurate(II) anion, [HgI₃]⁻, is a key species in the mercury(II)-iodide system. It typically exhibits a trigonal planar geometry, which is consistent with sp² hybridization of the central mercury atom. nih.govbyjus.com This arrangement consists of the mercury(II) ion bonded to three iodide ions. In many crystal structures, the [HgI₃]⁻ unit is not perfectly symmetrical, showing some distortion from the ideal 120° bond angles due to crystal packing effects and interactions with neighboring cations or solvent molecules. nih.gov

The structural parameters of the [HgI₃]⁻ anion have been characterized in various compounds. For example, in the complex (HIm)HgI₃ (where HIm = imidazolium), the anion exists as discrete [HgI₃]⁻ units surrounded by imidazolium (B1220033) cations. researchgate.netresearchgate.net Similarly, in tetraphenylphosphonium (B101447) triiodomercurate(II), the [P(C₆H₅)₄]⁺ cation is accompanied by the [HgI₃]⁻ anion. researchgate.net In its hydrated potassium salt, KHgI₃·H₂O, the structure contains the triiodomercurate(II) monohydrate complex. optica.orgresearchgate.net The Hg-I bond lengths in these anions are typically in the range of 2.6 to 2.7 Å. nih.govresearchgate.net

From an electronic perspective, materials containing the [HgI₃]⁻ anion are of interest for their semiconductor properties. researchgate.net For instance, density functional theory (DFT) calculations on CH₃NH₃HgI₃ show it to be a direct band-gap semiconductor with a band gap of 2.801 eV. researchgate.net Another example, (HIm)HgI₃, also has a direct band gap, with an optical absorption onset measured at 2.63 eV. researchgate.net These properties make such hybrid organic-inorganic halides potential candidates for applications in optoelectronic devices.

Table 1: Structural Properties of the Triiodomercurate(II) Anion in Selected Compounds

| Compound | Geometry | Hg-I Bond Lengths (Å) | I-Hg-I Bond Angles (°) |

|---|---|---|---|

| [HgI₃]⁻ (general) | Trigonal Planar | ~2.6 - 2.7 | ~105 - 152 |

| Mononuclear Hg(II) Complex with bis-pyridyl-bis-amide nih.gov | Trigonal Planar | 2.6272, 2.6290 | 151.70, 101.72, 106.19 |

| Tetraphenylphosphonium triiodomercurate(II) researchgate.net | Distorted Trigonal | 2.707, 2.690 | 109.46, 94.30 |

| (HIm)HgI₃ researchgate.net | Trigonal Planar | Not specified | Not specified |

Research Significance within Advanced Inorganic Chemistry

The study of potassium triiodomercurate(II) and related iodomercurate complexes holds considerable significance in advanced inorganic chemistry. These compounds serve as important precursors and building blocks in materials science and supramolecular chemistry. researchgate.netchemimpex.com The ability of the [HgI₃]⁻ anion to link with various organic cations allows for the rational design of hybrid materials with tailored structural and physical properties, such as photoluminescence. researchgate.netresearchgate.net

The investigation into mercury(II) halide coordination networks is crucial for understanding the principles of crystal engineering. rsc.org Researchers explore how factors like the choice of ligand, counter-ion, and solvent influence the self-assembly process, leading to diverse architectures from discrete ions to one-, two-, or three-dimensional coordination polymers. rsc.orgsonar.ch For example, the treatment of mercuric iodide (HgI₂) with a potassium iodide (KI) solution, a process used for cleaning and polishing HgI₂ crystals for detector applications, results in the formation of a potassium triiodomercurate monohydrate, [KHgI₃·H₂O], complex on the surface. optica.org

Furthermore, iodomercurate compounds are pivotal in the development of materials for radiation detection. Single crystals of mercuric iodide are used in room-temperature X-ray and gamma-ray detectors, and understanding the surface chemistry, which involves the formation of complexes like [KHgI₃·H₂O], is vital for optimizing device performance. researchgate.netoptica.org The broader family of mercurate(II) complexes, including potassium tetraiodomercurate(II) (K₂HgI₄), is well-known in analytical chemistry, highlighting the practical applications derived from the fundamental coordination chemistry of the mercury-iodide system. wikipedia.orgchemimpex.comazom.com

Propriétés

Numéro CAS |

22330-18-3 |

|---|---|

Formule moléculaire |

HgI3K |

Poids moléculaire |

620.4 g/mol |

Nom IUPAC |

potassium;triiodomercury(1-) |

InChI |

InChI=1S/Hg.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |

Clé InChI |

VFWHGZWRMXRJRV-UHFFFAOYSA-K |

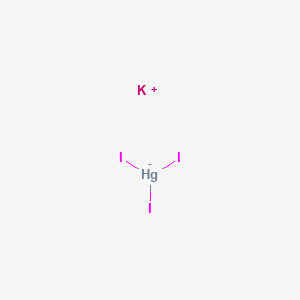

SMILES |

[K+].I[Hg-](I)I |

SMILES canonique |

[K+].I[Hg-](I)I |

Origine du produit |

United States |

Synthetic Methodologies and Crystal Growth

Preparation of Potassium Triiodomercurate(II) Monohydrate (K[HgI₃]·H₂O)

The monohydrate K[HgI₃]·H₂O is the commonly isolated crystalline form of potassium triiodomercurate(II). Its preparation relies on precise control over crystallization from a solution.

Solution-based methods are the standard for preparing K[HgI₃]·H₂O. These techniques involve dissolving the precursor salts in an appropriate solvent, followed by inducing crystallization. One established method involves dissolving stoichiometric amounts of mercury(II) iodide (HgI₂) and potassium iodide (KI) in a minimal volume of deionized water at approximately 50°C (323 K). researchgate.net The solution is stirred to ensure complete dissolution and then stored in darkness to facilitate slow crystallization. researchgate.net

Another documented procedure involves adding KI and HgI₂ in a 1:1 molar ratio to a solvent and heating to 80°C with stirring until a clear solution is formed. The reaction is continued for several hours, after which the solution is cooled naturally. Crystallization is then achieved through slow evaporation at room temperature or by a slow cooling method, yielding yellow, transparent crystals. google.com

The choice of solvent and the amount of water present can significantly impact the stoichiometry of the final mercurate complex. The synthesis of the pale orange monohydrate, K[HgI₃]·H₂O, is successfully achieved in a concentrated aqueous solution. wikipedia.org

However, altering the solvent system can lead to different products. For instance, the use of acetone (B3395972) containing a precisely controlled amount of water (2%) does not yield the triiodomercurate but instead results in the crystallization of potassium tetraiodomercurate(II) (K₂[HgI₄]). wikipedia.org This demonstrates the critical role of the solvent environment in directing the equilibrium between different iodomercurate species in solution, such as the [HgI₃]⁻ and [HgI₄]²⁻ anions. wikipedia.orgresearchgate.net While solvents like methanol, ethanol, acetone, or ethyl acetate (B1210297) can be used to obtain the triiodomercurate compound, the water content must be managed to ensure the desired product stoichiometry. google.com

The growth of high-quality single crystals is essential for definitive structural elucidation via X-ray diffraction. researchgate.net Methods for single crystal growth focus on slowing down the crystallization process to allow for the orderly arrangement of ions into a well-defined lattice. mdpi.comethz.ch

A successful technique for growing single crystals of K[HgI₃]·H₂O involves preparing a saturated solution by dissolving stoichiometric quantities of HgI₂ and KI in minimal hot water (around 50°C) and then allowing the solution to rest undisturbed in the dark for an extended period, such as a month. researchgate.net This slow process minimizes the rate of nucleation, promoting the growth of larger, more perfect crystals. mdpi.com Similarly, slow evaporation or slow cooling of a saturated solution, as described in patent literature, are also effective methods for obtaining single crystals suitable for analysis. google.comcrystalpharmatech.com

Alternative Synthetic Pathways and Precursor Reactivity

While variations exist, the primary synthetic route to potassium triiodomercurate(II) involves the direct reaction of its precursor iodides.

The fundamental reaction for the formation of potassium triiodomercurate(II) is the combination of mercury(II) iodide and potassium iodide in solution. thieme-connect.devaia.com The reaction proceeds according to the equation:

HgI₂(s) + KI(aq) → KHgI₃

This reaction involves the dissolution of the sparingly soluble HgI₂ by complexation with iodide ions from the highly soluble KI. Various recipes have been reported, all based on this core reaction. A common laboratory-scale preparation involves dissolving 41 g of KI and 59 g of HgI₂ in approximately 14 mL of hot water to form a concentrated solution from which the product crystallizes upon cooling. thieme-connect.de Another method specifies a strict 1:1 molar ratio of the reactants. google.com

| Reactants (Molar Ratio) | Solvent | Temperature | Crystallization Method | Reference |

|---|---|---|---|---|

| KI : HgI₂ (1:1) | Acetone | 80°C | Slow evaporation or slow cooling | google.com |

| KI : HgI₂ (Stoichiometric) | Deionized Water (minimal) | 50°C (323 K) | Slow crystallization in darkness over one month | researchgate.net |

| 41g KI : 59g HgI₂ | Hot Water (~14 mL) | Hot | Cooling | thieme-connect.de |

| KI : HgI₂ (Stoichiometric) | Concentrated Aqueous Solution | Not specified | Crystallization from aqueous solution | wikipedia.org |

Structural Elucidation Via Advanced Crystallographic Techniques

Single Crystal X-ray Diffraction Analysis of K[HgI₃]·H₂O

The definitive method for determining the atomic and molecular structure of a crystal is single-crystal X-ray diffraction. uhu-ciqso.esrigaku.com A recent redetermination of the crystal structure of K[HgI₃]·H₂O using this technique at a low temperature of 153 K has provided refined and highly accurate data. researchgate.net

Precise Determination of Unit Cell Parameters and Z-value

The unit cell is the fundamental repeating unit of a crystal lattice. wikipedia.org For K[HgI₃]·H₂O at 153 K, the precise dimensions of the orthorhombic unit cell have been determined. researchgate.net The Z-value, which represents the number of formula units per unit cell, was found to be 4. researchgate.net

Table 1: Crystallographic Data for K[HgI₃]·H₂O at 153 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.5810 (2) |

| b (Å) | 9.2648 (3) |

| c (Å) | 11.4073 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 906.89 (5) |

Characterization of Water Molecule Integration and Hydrogen Bonding Network

The water molecule is not merely a guest in the crystal lattice but is an integral part of the structure. It is located between the polymeric anionic chains along with the potassium cations. researchgate.net The stability of the crystal structure is significantly enhanced by a network of hydrogen bonds. bvsalud.orgd-nb.inforsc.org These include hydrogen bonds between the hydrogen atoms of the water molecule and the iodine atoms of the [HgI₃]⁻ chains (O–H···I), as well as interactions between the ammonium (B1175870) groups (in the analogous ammonium salt) and the water molecules. researchgate.netresearchgate.net The refinement of the crystal structure has allowed for a detailed analysis of the geometry of the water molecule and its hydrogen bonding interactions. researchgate.net

Advanced Refinement Methodologies

To obtain the most accurate and detailed structural model from the X-ray diffraction data, advanced refinement techniques were employed. The structure was redetermined using X-ray diffraction data collected with Ag Kα radiation. researchgate.net A significant aspect of the refinement was the use of non-spherical atomic form factors, which provides a more realistic representation of the electron density distribution around the atoms, particularly for the hydrogen atoms of the water molecule. researchgate.net This approach, combined with quantum mechanical methods, allowed for the refinement of the shape of the water molecule with anisotropic hydrogen atoms, a level of detail not always achievable in the presence of heavy atoms like mercury and iodine. researchgate.net The quality of the final structural model is reflected in the low R-factor values obtained from the refinement process. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Potassium triiodomercurate(II) monohydrate | K[HgI₃]·H₂O |

| Potassium triiodomercurate(II) | K[HgI₃] |

| Potassium tetraiodomercurate(II) | K₂[HgI₄] |

| Mercury(II) iodide | HgI₂ |

| Potassium iodide | KI |

Application of Non-Spherical Atomic Form Factors

A recent redetermination of the crystal structure of K[HgI₃]·H₂O utilized high-resolution X-ray diffraction data collected at a low temperature of 153 K. researchgate.net This study moved beyond the conventional Independent Atom Model (IAM), which assumes atoms are spherical, by applying a Hirshfeld Atom Refinement (HAR) model. researchgate.netresearchgate.net This advanced refinement was achieved through the combination of quantum mechanical calculations using the ORCA program and the computation of non-spherical atomic form factors with the NoSpherA2 software. researchgate.net

The use of non-spherical scattering factors is particularly significant in a compound containing very heavy elements like mercury and iodine, as it allows for a more accurate modeling of the electron density distribution. researchgate.net This method enabled the successful refinement of the water molecule's geometry, including the anisotropic displacement parameters (ADPs) for the hydrogen atoms, which is a considerable challenge with standard X-ray diffraction techniques. researchgate.net The resulting model showed a marked improvement in refinement statistics compared to the IAM and yielded a more chemically meaningful depiction of the hydrogen atoms. researchgate.net The refined shape of the water molecule in the crystal was found to be in close agreement with the geometry of water in the liquid state as determined by neutron diffraction experiments. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | K[HgI₃]·H₂O |

| Formula Weight (Mᵣ) | 638.41 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Temperature (K) | 153 |

| a (Å) | 8.5810 (2) |

| b (Å) | 9.2648 (3) |

| c (Å) | 11.4073 (4) |

| Volume (ų) | 906.89 (5) |

| Z | 4 |

| Radiation Type | Ag Kα |

| Resolution (Å) | 0.70 |

Electron Density Analysis and Laplacian Maps

The application of non-spherical form factors facilitates a detailed analysis of the electron density distribution within the crystal. For K[HgI₃]·H₂O, this analysis was visualized using Laplacian maps, which were generated using the OLEX2 software. researchgate.netresearchgate.net The Laplacian of the electron density is a powerful tool that identifies regions of local electron concentration and depletion.

In the analysis of K[HgI₃]·H₂O, a three-dimensional wire map of the Laplacian of the electron density was generated in the vicinity of the water molecule. researchgate.net This map clearly illustrated the accumulation of electron density along the O-H σ-valence bonds. researchgate.net The visualization showed negative isosurfaces (typically colored red), indicating regions where electron density is concentrated, corresponding to bonding electrons and lone pairs. researchgate.net Conversely, positive isosurfaces (typically colored green) revealed areas of electron density depletion, such as in the valence-atomic orbital regions of the hydrogen atoms. researchgate.net This detailed experimental visualization of the bonding electrons provides a nuanced picture of the covalent interactions within the water molecule as it exists in the crystal lattice. researchgate.net

Comparative Crystallographic Studies with Related Halogenomercurate(II) Complexes

The structure of the [HgI₃]⁻ anion in K[HgI₃]·H₂O can be understood in the broader context of halogenomercurate(II) complexes. In K[HgI₃]·H₂O, the mercury atoms form distorted [HgI₄] tetrahedra that share corners to create a chain structure. researchgate.net This contrasts with the structures of other halogenomercurate(II) complexes, such as bis(L-tryptophanium) trichloromercurate(II) (TPTC) and bis(D,L-homocysteine thiolactonium) tetrabromomercurate(II) (HTTB). cdnsciencepub.comresearchgate.net

In both TPTC and HTTB, the crystal structures are composed of halide-bridged polymeric chains of quasi-HgX₃⁻ units. cdnsciencepub.comresearchgate.net The coordination geometry around the mercury(II) ion in these complexes is described as a distorted trigonal bipyramidal. cdnsciencepub.comresearchgate.net This five-coordinate geometry is distinct from the four-coordinate tetrahedral arrangement in K[HgI₃]·H₂O.

In TPTC, each mercury atom has three short Hg-Cl bonds (2.376 Å, 2.403 Å, and 2.614 Å) and two longer, bridging Hg-Cl bonds (2.833 Å and 2.888 Å). cdnsciencepub.comresearchgate.net Similarly, in HTTB, there are three shorter Hg-Br interactions (two at 2.566 Å and one at 2.662 Å) and two longer bridging bonds (2.917 Å and 3.087 Å). cdnsciencepub.comresearchgate.net This formation of polymeric chains with five-coordinate mercury centers, involving both terminal and bridging halides, highlights the structural diversity within the halogenomercurate(II) class of compounds. The specific structure adopted is influenced by factors including the identity of the halide and the nature of the counter-cation. cdnsciencepub.com

| Compound | Anion Formula Unit | Hg(II) Coordination Geometry | Primary Hg-X Bond Lengths (Å) | Bridging Hg-X Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| K[HgI₃]·H₂O | [HgI₃]⁻ | Distorted Tetrahedral (in chains) | N/A (structure described as linked tetrahedra) | N/A | researchgate.net |

| Bis(L-tryptophanium) trichloromercurate(II) (TPTC) | [HgCl₃]⁻ | Distorted Trigonal Bipyramidal | 2.376, 2.403, 2.614 | 2.833, 2.888 | cdnsciencepub.comresearchgate.net |

| Bis(D,L-homocysteine thiolactonium) tetrabromomercurate(II) (HTTB) | [HgBr₃]⁻ (quasi) | Distorted Trigonal Bipyramidal | 2.566, 2.566, 2.662 | 2.917, 3.087 | cdnsciencepub.comresearchgate.net |

Spectroscopic Characterization and Electronic Structure

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy is a fundamental tool for probing the interatomic bonds within a compound. For potassium triiodomercurate(II) monohydrate, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for characterizing the [HgI₃]⁻ anion and the vibrational modes of the water of crystallization.

The vibrational spectra of compounds containing the triiodomercurate(II) anion, [HgI₃]⁻, are used to understand its geometry. In the case of tetra-n-butylammonium triiodomercurate, a compound containing a truly monomeric [HgI₃]⁻ anion, the structure was determined to have C₂ᵥ symmetry rather than a planar D₃ₕ geometry. rsc.org The vibrational modes for the [HgI₃]⁻ anion are primarily observed in the far-infrared region of the spectrum. ethernet.edu.et These low-frequency vibrations correspond to the stretching and bending of the mercury-iodine bonds. ethernet.edu.et Spectral measurements at low temperatures (circa 100 K) can greatly enhance the detail of the spectra, allowing for more precise assignments. rsc.org While a complete, assigned spectrum for K[HgI₃] is not detailed in the available literature, the characteristic peaks are expected in the far-infrared region, consistent with other halomercurate(II) complexes. ethernet.edu.etresearchgate.net

Table 1: Representative Vibrational Modes for a Monomeric [HgI₃]⁻ Anion This table represents typical frequency ranges for Hg-I vibrations based on studies of related triiodomercurate compounds.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Hg-I Stretch | 100 - 150 | Stretching of the mercury-iodine bonds |

The presence of a water molecule in the crystal lattice of K[HgI₃]·H₂O is confirmed through infrared spectroscopy. researchgate.net The IR spectrum of the hydrated compound is expected to show characteristic absorption bands for the water molecule. A broad band in the region of 3100-3500 cm⁻¹ is typically assigned to the O-H stretching vibrations. researchgate.net A sharper absorption peak around 1600-1630 cm⁻¹ corresponds to the H-O-H bending mode. Studies on the related compound NH₄HgI₃·H₂O show that this water of crystallization is lost gradually upon heating, a process that can be monitored using IR spectroscopy. researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of materials by measuring the absorption of light, which promotes electrons from the valence band to the conduction band. This analysis is key to determining the optical band gap.

Potassium triiodomercurate(II) monohydrate is an infrared nonlinear optical crystal material with a wide transparency range. google.com Its UV absorption edge, which marks the lower limit of its transparency and the onset of strong electronic absorption, is approximately 480 nm (0.48 microns). google.com From the absorption edge, the optical band gap energy (E_g) can be calculated using the formula E_g = 1240 / λ. This calculation yields a direct band gap of approximately 2.58 eV for K[HgI₃]·H₂O. This value is consistent with findings for other compounds containing the [HgI₃]⁻ anion, such as (HIm)HgI₃ (where HIm = imidazolium), which has a measured onset of optical absorption at 2.63 eV. science.govresearchgate.net

Table 2: Electronic Properties of K[HgI₃]·H₂O

| Property | Value | Source |

|---|---|---|

| UV Absorption Edge | ~480 nm | google.com |

Other Relevant Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While vibrational and electronic spectroscopy provide the bulk of characterization data, other techniques can offer further structural information. For mercury-containing compounds, ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool due to the nucleus having a spin of 1/2, which results in sharp signals over a very wide chemical shift range. Although specific ¹⁹⁹Hg NMR studies on K[HgI₃] are not widely reported, the chemical shift for mercury iodide compounds is known to be in the region of -3000 ppm relative to the dimethylmercury (B1214916) standard.

Mass spectrometry is not commonly documented in the literature for the characterization of this specific compound. The potential lability of the complex in the gas phase may complicate such analyses.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.org It has proven to be an effective approach for a wide range of chemical calculations, including optimizing molecular structures, determining the energy levels of frontier orbitals, and mapping molecular electrostatic potentials. researchgate.net DFT calculations are favored for their balance of computational cost and accuracy. researchgate.net

Geometry optimization calculations are fundamental in computational chemistry, seeking to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For the [HgI3]⁻ anion, DFT calculations have been employed to determine its equilibrium configuration. science.gov In related studies of compounds containing the [HgI3]⁻ unit, such as (HIm)HgI3 (where HIm is imidazolium), full geometry optimization using DFT at the B3LYP/cc-pVDZ level of theory was performed to establish the molecule's equilibrium geometry. science.gov

The [HgI3]⁻ anion typically exhibits a distorted trigonal planar geometry. The presence of a cation, like potassium (K⁺), or solvent molecules can influence this geometry through intermolecular interactions. For instance, studies on the hydrated form, K[HgI3]·H₂O, indicate that the coordination environment of the mercury center is affected by the water molecule. iaea.org Computational modeling of such solvated species is crucial for understanding their structure in real-world conditions.

Table 1: Representative Optimized Geometrical Parameters for the [HgI3]⁻ Anion (Note: The following data is illustrative, based on typical findings for related iodomercurate complexes. Precise values depend on the specific crystal environment and computational level.)

| Parameter | Typical Calculated Value |

|---|---|

| Hg-I Bond Length | ~2.70 - 2.80 Å |

| I-Hg-I Bond Angle | ~115° - 125° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net

For the [HgI3]⁻ anion, DFT calculations can elucidate the energies and spatial distributions of these frontier orbitals. In a related compound, (HIm)HgI3, DFT calculations revealed a direct band gap with an onset of optical absorption measured at 2.63 eV. science.govscience.gov This value provides an experimental proxy for the HOMO-LUMO gap. The analysis of FMOs helps to explain the electronic transitions and optical properties of the compound. researchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. imperial.ac.uk

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap (Note: These values are based on studies of materials containing the [HgI3]⁻ anion and are representative.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.73 |

| LUMO | -3.10 |

| HOMO-LUMO Gap | 2.63 science.govscience.gov |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.de The MEP is particularly useful for identifying regions that are attractive to electrophiles (negative potential, typically colored red) or nucleophiles (positive potential, typically colored blue). nih.govmhko.science

For the [HgI3]⁻ anion, an MEP map would show regions of negative potential concentrated around the iodine atoms, indicating their susceptibility to electrophilic attack or coordination with cations. The central mercury atom, being more electropositive relative to the iodine atoms, would be associated with a less negative or even slightly positive potential region, shielded by the large, electron-rich iodine atoms. This analysis is crucial for understanding intermolecular interactions, such as those with the K⁺ cation or solvent molecules. researchgate.net The process involves calculating the electron density and the MEP at numerous points around the molecule and then mapping the potential values onto a constant electron density surface. uni-muenchen.dediracprogram.org

To gain a deeper understanding of the non-covalent interactions (NCIs) that govern the structure of potassium triiodomercurate(II) in the solid state and in solution, advanced computational techniques are employed. These include Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) index analyses. nih.gov

Atoms in Molecules (AIM): QTAIM theory analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of intermolecular interactions, such as hydrogen bonds or weaker van der Waals forces, by examining the properties of the electron density at bond critical points (BCPs). researchgate.net

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions. Isosurfaces of the RDG can identify and characterize weak interactions in real space, with the color of the isosurface indicating the strength and type of interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). nih.gov

Non-Covalent Interaction (NCI) Index: The NCI analysis is a visualization technique based on the RDG that highlights regions of space involved in non-covalent interactions. This method is particularly effective for revealing weak interactions that are critical to the stability of molecular crystals. nih.govresearchgate.net

For K[HgI3], these methods would be used to analyze the ionic interactions between the K⁺ cation and the [HgI3]⁻ anion, as well as any weaker I···I or I···Hg interactions between adjacent anions in the crystal lattice.

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanics provides the fundamental framework for describing the electronic structure and bonding in atoms and molecules. miracosta.edu The arrangement of electrons in atomic and molecular orbitals determines the chemical and physical properties of a substance. ucf.eduwikipedia.org

The electronic configuration of the constituent atoms—potassium (K), mercury (Hg), and iodine (I)—dictates the nature of the bonding in potassium triiodomercurate(II).

Potassium (K): [Ar] 4s¹ libretexts.orglibretexts.org

Mercury (Hg): [Xe] 4f¹⁴ 5d¹⁰ 6s²

Iodine (I): [Kr] 4d¹⁰ 5s² 5p⁵

Coordination Chemistry and Complexation Dynamics

The [HgI3]– Anion as a Coordinating Species

The triiodomercurate(II) anion, [HgI3]–, is a notable entity within the coordination chemistry of mercury(II). grafitym.kz It is formed when a mercury(II) salt reacts with an excess of iodide ions. uw.edu.pl The [HgI3]– anion typically exhibits a trigonal planar geometry, although this can be distorted depending on the crystalline environment and the counter-ion. chemtube3d.comias.ac.in Functioning as a Lewis acid, it is capable of accepting electron pairs from donor ligands.

In solution, an equilibrium is often established between various iodomercurate(II) complexes, including [HgI2], [HgI3]–, and [HgI4]2–, with the relative amounts of each species being dependent on the concentration of iodide ions. uw.edu.pl The [HgI3]– anion can also form more complex structures, such as the dimeric binuclear anion [Hg2I6]2–, where two [HgI3]– units are connected by bridging iodide ligands. researchgate.net Furthermore, it can serve as a fundamental component in the creation of polymeric coordination networks. The coordinating versatility of the [HgI3]– anion with a variety of organic and inorganic ligands has facilitated the synthesis of numerous novel compounds with intriguing structural and photophysical characteristics.

Formation of Ion-Associate Complexes with Organic Cations

The negatively charged [HgI3]– anion readily forms ion-associate complexes with large organic cations. uw.edu.pldss.go.th This characteristic has been leveraged for various analytical purposes, such as the determination of certain pharmaceuticals. The formation of these ion-pairs often yields a product that can be extracted into an organic solvent, enabling separation and subsequent measurement. uw.edu.plresearchgate.netunesp.br

Spectrophotometry is a primary method for studying the formation of ion-associate complexes between the [HgI3]– anion and organic cations. uw.edu.plresearchgate.net The creation of the ion-pair typically leads to alterations in the ultraviolet-visible (UV-Vis) absorption spectrum. uw.edu.pl For instance, the interaction between the colorless [HgI3]– anion and a colored organic cation can cause a shift in the absorption maximum or a change in the molar absorptivity of the cation.

A common spectrophotometric approach involves preparing a set of solutions with a constant concentration of the organic cation and varying concentrations of the [HgI3]– reagent. uw.edu.pl The absorbance of these solutions is then measured at the wavelength where the ion-associate complex shows maximum absorption. uw.edu.plresearchgate.net Plotting the absorbance against the concentration of the [HgI3]– reagent allows for the determination of the complex's stoichiometry. uw.edu.pl For example, a study investigating the reaction of amlodipine (B1666008) with an excess of iodide and mercury(II) to form the [HgI3]– and subsequently the ion-pair complex with the protonated drug demonstrated a 1:1 stoichiometry.

The ion-association constant (K_ia) quantifies the stability of the ion-associate complex in a given solvent and can be determined from spectrophotometric data. uw.edu.pldss.go.th By analyzing the changes in absorbance as a function of reactant concentrations, the equilibrium constant for the ion-pair formation can be calculated. uw.edu.pl

For the ion-association complex formed between amlodipine and the [HgI3]– anion, the association constant was found to be 7.8 x 10^5 L/mol. A higher ion-association constant signifies a more stable complex. The determination of these constants is vital for understanding the thermodynamics of the complexation reaction. dss.go.th

Below is a table of ion-association constants for different complexes:

| Cation | Anion | Solvent | Ion-Association Constant (K_ia) |

| Iodonitrotetrazolium | [HgI3]– | 1,2-dichloroethane | 9.43 x 10^2 |

| Amlodipine | [HgI3]– | Chloroform (B151607) | 7.8 x 10^5 L/mol |

The efficiency of solvent extraction for ion-associate complexes is a crucial factor in separation and preconcentration techniques. researchgate.net The selection of the organic solvent is significant as it affects the extractability of the ion-pair. uw.edu.pl Low-polarity solvents are often favored for extracting nonpolar ion-associates.

Extraction efficiency is commonly determined by measuring the analyte's concentration in both the aqueous and organic phases post-extraction. For the amlodipine-[HgI3]– ion-pair, chloroform was identified as an effective extraction solvent. The distribution ratio (D), which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase, serves as a measure of extraction efficiency. Factors such as pH, the concentration of the [HgI3]– reagent, and the presence of other electrolytes can influence this efficiency. researchgate.net

Equilibrium Studies in Aqueous and Non-Aqueous Media

The speciation of mercury(II) in the presence of iodide ions is intricate, involving a series of equilibria. uw.edu.pl The stability and reactivity of the [HgI3]– anion are significantly influenced by the solvent's nature. core.ac.ukacs.org

Ligand exchange reactions are a key aspect of the chemistry of the [HgI3]– anion. savemyexams.comlibretexts.org The iodide ligands in the [HgI3]– complex can be substituted by other ligands, such as thiols or amines. researchgate.netnih.gov The rates and equilibrium constants of these ligand exchange reactions are dependent on the nature of the incoming ligand and the solvent. nih.gov These processes are fundamental to understanding the biological and environmental chemistry of mercury.

A table of stepwise formation constants for iodomercurate(II) complexes in acetonitrile (B52724) is provided below:

| Complex | Stepwise Formation Constant (K) |

| [HgI3]– | - |

| [HgI4]2– | 1220 |

Applications in Advanced Functional Materials

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like laser frequency conversion, optical switching, and data storage. The NLO properties of potassium triiodomercurate(II), specifically its hydrated form, potassium triiodomercurate monohydrate (KHgI₃·H₂O), have been investigated, revealing its potential as a highly effective NLO crystal. google.com

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are combined, and generate a new photon with twice the frequency. wikipedia.org The efficiency of this process is a key metric for NLO materials. In powder frequency doubling tests, potassium triiodomercurate monohydrate (KHgI₃·H₂O) has demonstrated a significant SHG effect. Its efficiency is reported to be six times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO crystal. google.com This high efficiency indicates its potential for use in devices like frequency converters and second-harmonic generators. google.com

Table 1: Comparative SHG Efficiency

| Compound | Relative SHG Efficiency |

|---|---|

| Potassium Triiodomercurate Monohydrate (KHgI₃·H₂O) | 6x KDP |

| Potassium Dihydrogen Phosphate (KDP) | 1x (Reference) |

Data sourced from Kurtz powder frequency doubling test results. google.com

For efficient energy conversion in Second Harmonic Generation, the fundamental and second-harmonic waves must remain in phase as they travel through the crystal. sjsu.edufiberoptics4sale.com This condition is known as phase matching. Achieving phase matching is a critical requirement for practical NLO applications. fiberoptics4sale.comstanford.edu Research confirms that potassium triiodomercurate monohydrate crystals are capable of achieving phase matching, which, combined with their high SHG efficiency, makes them a promising material for second-order nonlinear optics. google.com

A broad optical transmission window is essential for NLO materials to be functional across different laser wavelengths. Potassium triiodomercurate monohydrate exhibits a wide transparency range, extending from the visible spectrum well into the far-infrared region. google.com The material's ultraviolet absorption edge is at approximately 0.48 micrometers (μm), corresponding to a band gap of about 2.58 electron volts. google.com Its transmission capabilities are notable in the infrared spectrum, reaching up to 100 μm. google.com

Table 2: Optical Transmission Windows of KHgI₃·H₂O

| Transmission Range | Spectral Region |

|---|---|

| 0.48 – 2.7 µm | Visible to Near-Infrared |

| 2.9 – 6.0 µm | Mid-Infrared |

| 6.5 – 100 µm | Mid- to Far-Infrared |

Data derived from ultraviolet-visible, infrared, and Raman spectroscopy. google.com

Potential as Precursors for Solid-State Ionics and Detector Materials

In materials synthesis, iodomercurate compounds serve as valuable precursors. While the closely related compound, potassium tetraiodomercurate(II) (K₂HgI₄), is well-documented as a precursor for creating metal tetraiodomercurates (M₂HgI₄, where M can be Cu, Ag) used in applications like infrared detectors, the role of potassium triiodomercurate(II) is also of interest. wikipedia.orggoogle.com The formation of potassium triiodomercurate monohydrate (K[Hg(H₂O)I₃]) can occur during the synthesis of potassium tetraiodomercurate(II) in concentrated aqueous solutions, indicating a close chemical relationship between the two. wikipedia.orgoptica.org This connection suggests the potential for potassium triiodomercurate(II) to also function as a precursor for novel solid-state ionic materials and detector components, although this application is less extensively documented than that of its tetraiodide counterpart.

Research into Thermochromic Behavior and Related Phenomena

Thermochromism is the property of substances to change color in response to a change in temperature. Research into compounds containing mercury(II) and iodide has noted the occurrence of specific heat anomalies associated with thermochromic behavior. acs.org While detailed studies focusing exclusively on the thermochromism of potassium triiodomercurate(II) are not widely prevalent, its thermal stability has been characterized. Thermal analysis shows that the monohydrate form, KHgI₃·H₂O, is stable up to approximately 120°C, after which it begins to lose mass due to the loss of water of hydration. google.com Another source notes a decomposition temperature of around 100°C (212°F). uspto.gov Given its composition, research into the potential thermochromic properties of potassium triiodomercurate(II) remains an area of scientific interest.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Potassium Triiodomercurate(II) | K[HgI₃] |

| Potassium Triiodomercurate Monohydrate | K[HgI₃]·H₂O |

| Potassium Dihydrogen Phosphate | KH₂PO₄ |

| Potassium Tetraiodomercurate(II) | K₂[HgI₄] |

| Mercuric Iodide | HgI₂ |

| Potassium Iodide | KI |

| Silver Tetraiodomercurate | Ag₂[HgI₄] |

Thermal Stability and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques used to study the thermal behavior of materials. researchgate.netipfdd.de TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.netwoodresearch.sktorontech.com

For the hydrated form, potassium triiodomercurate(II) monohydrate (KHgI₃·H₂O), thermal analysis reveals specific decomposition stages. Studies have shown that single crystals of KHgI₃·H₂O have been synthesized and their thermal decomposition conditions analyzed using DSC. researchgate.netresearchgate.net TGA of the hydrated compound shows a weight loss beginning after 120°C, which is attributed to the loss of the water molecule. google.com

DSC analysis provides further insight into the thermal transitions. The thermograms of KHgI₃·H₂O show endothermic peaks corresponding to the energy absorbed during decomposition. nih.gov These studies help in understanding the thermal decomposition mechanism and the energy changes associated with it.

Determination of Decomposition Temperatures

The decomposition temperature of potassium triiodomercurate(II) varies depending on its hydration state. The anhydrous form has a reported decomposition temperature of 320°C. chemister.ru However, the hydrated form, KHgI₃·H₂O, begins to lose its water of hydration at a lower temperature.

A patent for the application of KHgI₃·H₂O crystals in the non-linear optical field reports a thermal decomposition temperature of about 120°C, which corresponds to the initial weight loss observed in TGA. google.com Another source suggests that the decomposition temperatures for potassium triiodomercurate are around 212°F (100°C). osti.gov This initial decomposition step is the removal of water. Upon further heating, the anhydrous KHgI₃ decomposes.

The following table summarizes the reported decomposition temperatures for potassium triiodomercurate(II) and its monohydrate.

| Compound | Decomposition Temperature (°C) | Decomposition Temperature (°F) | Notes |

| KHgI₃ (anhydrous) | 320 | 608 | chemister.ru |

| KHgI₃·H₂O | ~120 | ~248 | Initial weight loss due to dehydration. google.com |

| KHgI₃ | ~100 | ~212 | osti.gov |

Influence of Hydration on Thermal Stability and Decomposition Pathways

The presence of water of hydration significantly impacts the thermal stability of potassium triiodomercurate(II). The monohydrate, KHgI₃·H₂O, is less thermally stable than its anhydrous counterpart. The initial step in the thermal decomposition of the hydrated form is the loss of the water molecule, which occurs at a relatively low temperature (around 100-120°C). google.comosti.gov

The decomposition pathway for KHgI₃·H₂O begins with dehydration to form anhydrous KHgI₃. This process can be represented by the following reaction:

KHgI₃·H₂O(s) → KHgI₃(s) + H₂O(g)

Following dehydration, the anhydrous KHgI₃ decomposes at a higher temperature. The presence of water vapor can also influence the electrical properties of KHgI₃·H₂O crystals, which has been attributed to a potential dissociation of the compound in the presence of water molecules. researchgate.netresearchgate.netresearchgate.net This suggests that humidity can affect the stability of the material even at ambient temperatures.

Long-Term Stability Considerations in Material Applications

The long-term stability of potassium triiodomercurate(II) is a crucial consideration for its practical applications. For instance, in its use as a precursor for other compounds or in devices, its stability over time under various environmental conditions is important. wikipedia.org

Research has indicated that the long-term stability of spent sorbents containing mercury compounds like potassium triiodomercurate is not well understood. osti.gov There is a concern that if the spent form is not stable, mercury could be released back into the environment through off-gassing or leaching. osti.gov Many mercury compounds, including iodides, are sensitive to light, which could affect their long-term stability. osti.gov

Furthermore, the interaction of KHgI₃·H₂O with its environment, particularly with humidity, can affect its properties. researchgate.netresearchgate.netoptica.org The formation of the KHgI₃·H₂O complex on the surface of mercuric iodide (HgI₂) detectors after treatment with potassium iodide (KI) solution can influence the device's surface properties and stability. researchgate.netoptica.org Therefore, for any application involving potassium triiodomercurate(II), a thorough examination of its stability under the specific operational conditions, including temperature, humidity, and light exposure, is necessary. osti.gov

Analytical Methodologies Utilizing Triiodomercurate Ii Complexation

Use in Spectrophotometric Assays for Metal Ion Detection

The formation of the triiodomercurate(II) complex, often in conjunction with other molecules, can produce intensely colored or UV-active species, which forms the basis for spectrophotometric analysis. While the related tetraiodomercurate(II) ion is famously used in Nessler's reagent for ammonia (B1221849) detection, the triiodomercurate(II) anion itself is utilized in more specific assays. wikipedia.orgwikipedia.orgsigmaaldrich.com

Detailed research has shown its application in the determination of complex metal-containing compounds. For instance, the reaction of pyridine-2,3-dicarboxylate ions with mercuric acetate (B1210297) can, under specific conditions involving iodide ions, lead to the formation of bis(2-carboxypyridin-3-yl)mercury(II) hydrogen triiodomercurate(II). grafiati.com This compound's unique spectral properties can be exploited for the quantitative analysis of the organomercury derivative. The principle relies on the strong absorbance of the triiodomercurate(II) moiety in the complex, allowing for sensitive detection.

The general methodology involves reacting the target analyte with a source of mercury(II) and potassium iodide to form the [HgI₃]⁻ complex in solution. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λ_max) and correlated to the analyte concentration using a calibration curve, in accordance with the Beer-Lambert law.

| Analyte System | Principle | Detection Method |

| bis(2-carboxypyridin-3-yl)mercury(II) | Formation of a stable hydrogen triiodomercurate(II) salt with the organomercury cation. grafiati.com | UV-Vis Spectrophotometry |

| Ammonia (as ammonium) | Reaction with an alkaline solution of potassium tetraiodomercurate(II) (Nessler's Reagent) to form a colored colloidal compound. wikipedia.orgsigmaaldrich.com | Colorimetry / Photometry |

Application in Potentiometric Sensing of Mercury(II) Ions

Potentiometry, which measures the electrical potential difference in an electrochemical cell, provides a powerful tool for ion-selective detection. The triiodomercurate(II) complex has been successfully incorporated into ion-selective electrodes (ISEs) for the specific determination of mercury(II) ions. core.ac.uk These sensors offer advantages such as high sensitivity, good selectivity, and a wide linear response range.

A common approach involves the development of a carbon paste electrode modified with the triiodomercurate(II) complex. core.ac.uk In this setup, the triiodomercurate(II) acts as an ionophore—a species that selectively binds to the target ion (Hg²⁺) and facilitates its transport across a membrane or interface. The binding interaction at the electrode surface generates a potential that is proportional to the logarithm of the mercury(II) ion activity in the sample, following the Nernst equation.

Research has focused on optimizing the composition of these electrodes, including the type of pasting liquid and the concentration of the ionophore, to enhance performance. These electrodes have demonstrated excellent Nernstian or near-Nernstian behavior over wide concentration ranges, with low detection limits suitable for environmental monitoring. nih.govscirp.org

| Electrode Type | Linear Range (mol/dm³) | Slope (mV/decade) | Detection Limit (mol/dm³) | Reference |

| Triiodomercurate-modified carbon paste electrode | Data not specified | Data not specified | Data not specified | core.ac.uk |

| Thiourea-functionalized nanoporous silica (B1680970) modified carbon paste electrode | 1.0 x 10⁻⁷ to 1.0 x 10⁻¹ | 28.4 ± 1.0 | 7.0 x 10⁻⁸ | nih.gov |

| Kryptofix 5 modified palm shell activated carbon paste electrode | 1.0 x 10⁻⁸ to 1.0 x 10⁻² | 42.41 | 1.0 x 10⁻⁷ | scirp.org |

| TOMATS modified palm shell activated carbon electrode | 1.0 x 10⁻⁹ to 1.0 x 10⁻² | 44.08 ± 1.0 | 1.0 x 10⁻¹⁰ | mdpi.com |

Development of Separation Techniques based on Triiodomercurate(II) Complexation

The physicochemical properties of the triiodomercurate(II) anion make it an effective component in separation science, particularly in liquid-liquid extraction. Liquid-liquid extraction separates analytes based on their differential partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent. jchemrev.comjchemrev.com

The role of triiodomercurate(II) in this context is often as a large, singly charged, and highly polarizable counter-anion. This property is exploited in a technique known as ion-pair extraction. In this method, a cationic species, which would otherwise be insoluble in an organic solvent, is complexed with a large, lipophilic molecule (e.g., a crown ether). The resulting bulky cation forms a charge-neutral ion pair with the [HgI₃]⁻ anion. This ion pair is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase.

An example of this application is the synergistic extraction of cesium ions (Cs⁺). The cesium ion is complexed by a crown ether, and the resulting cationic complex is then paired with the triiodomercurate(II) anion, facilitating its transfer into a solvent like nitrobenzene. scribd.com The efficiency of this extraction depends on factors such as the choice of solvent, the pH of the aqueous phase, and the relative concentrations of the crown ether and the triiodomercurate(II) salt.

| Separation Technique | Target Ion | Complexing Agent | Counter-ion | Organic Solvent | Reference |

| Ion-Pair Solvent Extraction | Cs⁺ | Dibenzo-21-crown-7 (DB-21-C-7) | [HgI₃]⁻ | Nitrobenzene | scribd.com |

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Routes and Morphologies

Future research into potassium triiodomercurate(II) will likely focus on the development of novel synthetic methodologies that offer greater control over the material's purity, crystallinity, and morphology. While traditional synthesis often involves the reaction of mercuric iodide and potassium iodide in an aqueous medium, leading to the crystallization of the monohydrate, K[HgI₃]·H₂O, new approaches are needed to access different forms of the compound and to tailor its physical properties for specific applications. nih.gov

One promising direction is the exploration of non-aqueous and mixed-solvent systems to influence the crystallization process. The choice of solvent can significantly impact the solubility of precursors, the kinetics of crystal growth, and the incorporation of solvent molecules into the crystal lattice. By systematically varying solvent parameters such as polarity, viscosity, and coordinating ability, researchers may be able to isolate anhydrous K[HgI₃] or other solvates with unique crystal structures and properties.

Furthermore, the principles of morphology-controlled synthesis, which have been extensively developed for nanomaterials, could be applied to potassium triiodomercurate(II). rsc.org Techniques such as hydrothermal synthesis, solvothermal synthesis, and the use of structure-directing agents (e.g., surfactants, polymers) could enable the preparation of K[HgI₃] with specific shapes and sizes, such as nanowires, nanoplates, or quantum dots. rsc.org Controlling the morphology at the nanoscale is crucial for tuning the electronic and optical properties of the material, which could lead to novel applications in electronics and photonics.

A summary of potential synthetic strategies and their expected outcomes is presented in the table below:

| Synthetic Strategy | Potential Outcome | Rationale |

| Non-aqueous Synthesis | Anhydrous K[HgI₃], novel solvates | Avoids the formation of the monohydrate, allowing for the isolation of different crystal phases. |

| Hydrothermal/Solvothermal Methods | High-quality single crystals, controlled morphologies | High pressure and temperature can promote the growth of well-defined crystalline structures. |

| Use of Structure-Directing Agents | Nanowires, nanoplates, quantum dots | Surfactants and polymers can selectively adsorb to crystal faces, directing growth in specific dimensions. |

| Microwave-Assisted Synthesis | Rapid synthesis, uniform particle size | Rapid and uniform heating can lead to faster reaction times and more homogeneous products. |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the crystal structure of potassium triiodomercurate(II) and its physical properties is fundamental to its development for technological applications. While the crystal structure of K[HgI₃]·H₂O has been redetermined with high precision using modern X-ray diffraction techniques, further advanced characterization is necessary to fully elucidate its electronic and optical behavior. nih.govresearchgate.net

Future studies should employ a suite of advanced spectroscopic techniques to probe the electronic structure and excited-state dynamics of the material. For instance, ultraviolet-visible (UV-Vis) and photoluminescence spectroscopy can provide insights into the band gap and emissive properties. Ultrafast transient absorption spectroscopy could be used to study the dynamics of charge carriers, which is crucial for applications in optoelectronic devices.

Moreover, the application of high-pressure and low-temperature crystallographic and spectroscopic techniques can reveal how the structural and electronic properties of potassium triiodomercurate(II) respond to external stimuli. Such studies can provide valuable information about the material's stability, phase transitions, and the nature of the bonding within the [HgI₃]⁻ anion.

The table below outlines key characterization techniques and the insights they can provide:

| Characterization Technique | Information Gained | Relevance |

| Single-Crystal X-ray Diffraction | Precise atomic positions, bond lengths, and angles | Fundamental for understanding the crystal structure and bonding. nih.govresearchgate.net |

| UV-Vis Spectroscopy | Optical band gap, absorption characteristics | Determines the wavelengths of light the material can absorb. |

| Photoluminescence Spectroscopy | Emission properties, defect states | Reveals the material's ability to emit light and the presence of impurities. |

| Transient Absorption Spectroscopy | Charge carrier dynamics | Crucial for understanding the performance of optoelectronic devices. |

| Raman and Infrared Spectroscopy | Vibrational modes of the crystal lattice | Provides information about the chemical bonds and crystal symmetry. |

| High-Pressure/Low-Temperature Studies | Phase transitions, structural stability | Explores the material's behavior under extreme conditions. |

Computational Design of New Triiodomercurate(II)-Based Materials

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties of existing materials and for designing new ones with desired functionalities. utep.edudiva-portal.org In the context of potassium triiodomercurate(II), computational studies can provide a deeper understanding of its electronic band structure, density of states, and optical properties. uctm.edu

Future theoretical work could focus on the computational design of novel materials based on the triiodomercurate(II) anion. By systematically substituting the potassium cation with other alkali metals, alkaline earth metals, or organic cations, it may be possible to create a family of triiodomercurate(II) compounds with a wide range of crystal structures and properties. DFT calculations can be used to predict the stability and electronic properties of these hypothetical compounds, guiding experimental efforts towards the most promising candidates.

Furthermore, computational screening can be employed to identify potential applications for triiodomercurate(II)-based materials. For example, by calculating the binding energies of various molecules to the surface of K[HgI₃], it may be possible to predict its efficacy as a catalyst or a chemical sensor. nccr-catalysis.chbris.ac.uk Molecular dynamics simulations can also be used to study the behavior of the [HgI₃]⁻ anion in solution, providing insights into its role in chemical reactions and environmental processes.

The following table summarizes potential areas for computational investigation:

| Computational Approach | Research Goal | Potential Impact |

| DFT Calculations | Predict electronic and optical properties of K[HgI₃] and its analogues. | Guide the synthesis of new materials with tailored properties. researchgate.net |

| Crystal Structure Prediction | Identify stable crystal structures for new triiodomercurate(II) compounds. | Accelerate the discovery of novel functional materials. |

| Surface Adsorption Studies | Investigate the catalytic and sensing capabilities of K[HgI₃]. | Identify new applications in catalysis and environmental monitoring. |

| Molecular Dynamics Simulations | Understand the behavior of the [HgI₃]⁻ anion in different environments. | Provide insights into its chemical reactivity and transport properties. |

Interdisciplinary Applications in Emerging Technologies

The unique properties of potassium triiodomercurate(II) and its derivatives suggest their potential for use in a variety of emerging technologies. Future research should explore these possibilities through interdisciplinary collaborations that bridge chemistry, physics, materials science, and engineering.

One area of significant potential is in the field of nonlinear optics. Materials with large third-order nonlinear optical responses are in high demand for applications such as optical switching and optical limiting. nih.govmdpi.com The presence of heavy elements like mercury and iodine in potassium triiodomercurate(II) suggests that it may exhibit interesting nonlinear optical properties. Experimental and theoretical investigations into these properties could pave the way for its use in advanced photonic devices.

Another promising application is in the development of new semiconductor materials. By combining two metallic elements, it is sometimes possible to create a semiconducting compound with unique electronic properties. aps.org The electronic structure of potassium triiodomercurate(II) should be investigated to determine its potential as a semiconductor for applications in electronics and photovoltaics.

Finally, the high affinity of mercury for sulfur and other elements suggests that triiodomercurate(II)-based materials could be used in environmental remediation. For example, they could be explored as sorbents for the removal of heavy metal pollutants from water or as materials for the capture of radioactive iodine from nuclear waste streams.

The table below highlights potential interdisciplinary applications for triiodomercurate(II)-based materials:

| Application Area | Potential Role of K[HgI₃] | Key Research Questions |

| Nonlinear Optics | Third-order nonlinear optical material | What is the magnitude of the nonlinear refractive index and absorption coefficient? |

| Semiconductors | Novel semiconducting material | What is the band gap and charge carrier mobility? |

| Environmental Remediation | Sorbent for heavy metals or radioactive iodine | What is the binding affinity and capacity for various pollutants? |

| Sensors | Chemical sensor for specific analytes | How does the material's optical or electrical properties change upon exposure to target molecules? |

Q & A

Q. How can the TRIZ contradiction matrix be applied to innovate synthetic routes for potassium triiodomercurate(II) with reduced environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.